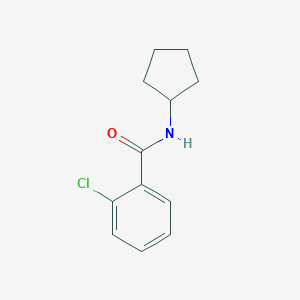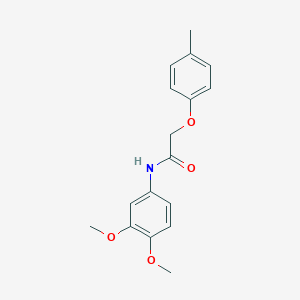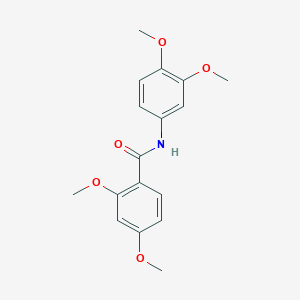![molecular formula C38H30N2 B291930 4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)
4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is commonly known as DCIPP and has been widely studied for its potential applications in scientific research.
科学的研究の応用
DCIPP has been studied for its potential applications in several scientific research areas. One of the most promising applications is in the field of cancer research. DCIPP has been shown to inhibit the growth of breast cancer cells by targeting the estrogen receptor. It has also been studied for its potential applications in the treatment of osteoporosis, cardiovascular diseases, and neurodegenerative disorders.
作用機序
DCIPP acts as a selective estrogen receptor modulator (SERM) and binds to the estrogen receptor. It has a high affinity for the estrogen receptor alpha (ERα) and a low affinity for the estrogen receptor beta (ERβ). DCIPP has been shown to have both agonistic and antagonistic effects on the estrogen receptor, depending on the tissue and cell type.
Biochemical and Physiological Effects:
DCIPP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. DCIPP has also been shown to decrease bone resorption and increase bone mineral density, making it a potential treatment for osteoporosis. In addition, DCIPP has been shown to have cardioprotective effects by reducing inflammation and oxidative stress.
実験室実験の利点と制限
One of the main advantages of using DCIPP in lab experiments is its high selectivity for the estrogen receptor. This makes it a useful tool for studying the role of estrogen in various physiological processes. However, one of the main limitations of using DCIPP is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of DCIPP. One area of research is the development of more potent and selective 4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine based on the structure of DCIPP. Another area of research is the study of the effects of DCIPP on other physiological systems, such as the immune system and the nervous system. Finally, the potential clinical applications of DCIPP in the treatment of various diseases, such as breast cancer and osteoporosis, should be further explored.
合成法
The synthesis of DCIPP involves several steps. The first step is the preparation of 4-bromo-2,4-diphenylcyclobutene, which is then reacted with 4-pyridylboronic acid to obtain 4-(4-pyridyl)-2,4-diphenylcyclobutenyl bromide. This intermediate is then reacted with 4-pyridylboronic acid and palladium catalyst to obtain DCIPP.
特性
分子式 |
C38H30N2 |
|---|---|
分子量 |
514.7 g/mol |
IUPAC名 |
4-[2,4-bis(4-phenylphenyl)-3-pyridin-4-ylcyclobutyl]pyridine |
InChI |
InChI=1S/C38H30N2/c1-3-7-27(8-4-1)29-11-15-31(16-12-29)35-37(33-19-23-39-24-20-33)36(38(35)34-21-25-40-26-22-34)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26,35-38H |
InChIキー |
XWPITNXFQAISBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(C(C3C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=NC=C7 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(C(C3C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=NC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




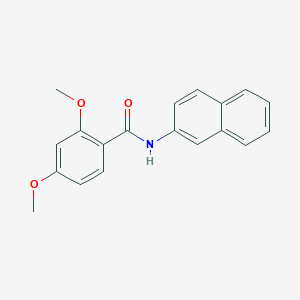
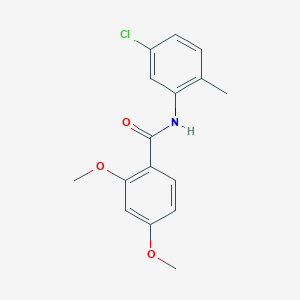
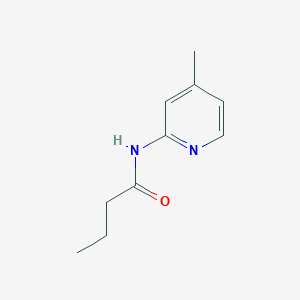
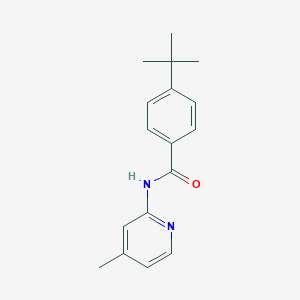
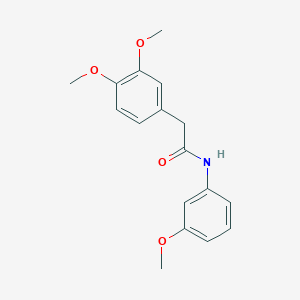
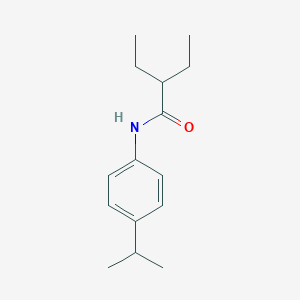
![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)
